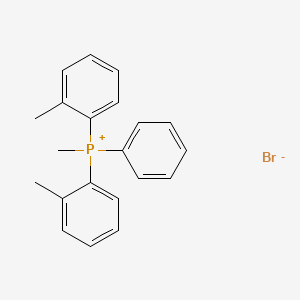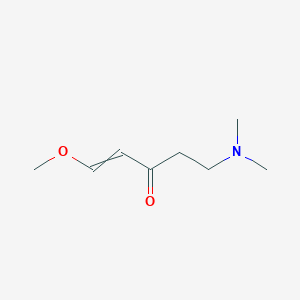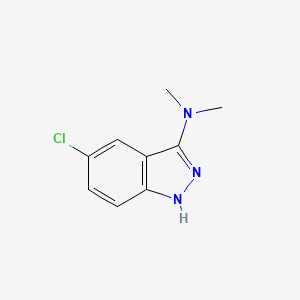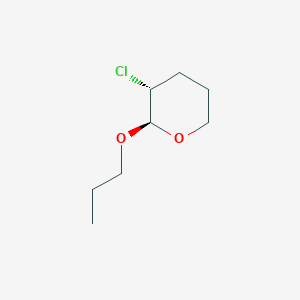
Methylbis(2-methylphenyl)phenylphosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylbis(2-methylphenyl)phenylphosphanium bromide is a phosphonium salt that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a phosphorus atom bonded to three phenyl groups and one methyl group, with a bromide ion as the counterion. It is commonly used in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-methylphenyl)phenylphosphanium bromide typically involves the reaction of triphenylphosphine with methyl bromide in the presence of a base. The reaction proceeds as follows:
PPh3+CH3Br→[PPh2(CH3)Ph]+Br−
This reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Methylbis(2-methylphenyl)phenylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Reduction: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Phosphonium salts with different counterions.
Reduction: Triphenylphosphine and its derivatives.
Applications De Recherche Scientifique
Methylbis(2-methylphenyl)phenylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methylbis(2-methylphenyl)phenylphosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can donate or accept electrons, making it a versatile reagent in various chemical transformations. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tetraphenylphosphonium bromide: Similar in structure but with an additional phenyl group.
Methyltriphenylphosphonium bromide: Similar but with a different substitution pattern.
Uniqueness
Methylbis(2-methylphenyl)phenylphosphanium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Propriétés
Numéro CAS |
61249-26-1 |
|---|---|
Formule moléculaire |
C21H22BrP |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
methyl-bis(2-methylphenyl)-phenylphosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-17-11-7-9-15-20(17)22(3,19-13-5-4-6-14-19)21-16-10-8-12-18(21)2;/h4-16H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QMWGQCBEQFWAPA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)

![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)

![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)

